molecular formula C7H13NO3 B13333664 Methyl 3-amino-2-(oxetan-3-yl)propanoate

Methyl 3-amino-2-(oxetan-3-yl)propanoate

Cat. No.: B13333664
M. Wt: 159.18 g/mol
InChI Key: JMBXKTUGYPCVMQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(oxetan-3-yl)propanoate is a heterocyclic compound that contains an oxetane ring, which is a four-membered ring with one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(oxetan-3-yl)propanoate typically involves the reaction of oxetan-3-one with appropriate amines under controlled conditions. One common method includes the use of methyl 2-(oxetan-3-ylidene)acetate as a starting material, which undergoes aza-Michael addition with amines to yield the target compound .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including the use of protective groups and purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-amino-2-(oxetan-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(oxetan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an amino group and an oxetane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-amino-2-(oxetan-3-yl)propanoate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6(2-8)5-3-11-4-5/h5-6H,2-4,8H2,1H3

InChI Key

JMBXKTUGYPCVMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1COC1

Origin of Product

United States

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